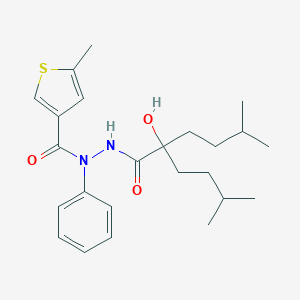

![molecular formula C17H16N2O3S2 B406837 N-[6-(甲基磺酰基)苯并噻唑-2-基]-3-苯基丙酰胺 CAS No. 349537-45-7](/img/structure/B406837.png)

N-[6-(甲基磺酰基)苯并噻唑-2-基]-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide” is a chemical compound that has been studied for its potential therapeutic applications. It has been evaluated as a multifunctional ligand against Alzheimer’s disease (AD). The compound has shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .

Synthesis Analysis

The compound is part of a novel series of benzothiazole–piperazine hybrids that were rationally designed and synthesized . These hybrid molecules were evaluated for their potential against Alzheimer’s disease .

Molecular Structure Analysis

The molecular structure of “N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide” is intricate and unique, making it an invaluable tool for studying various phenomena.

Chemical Reactions Analysis

The compound is part of a series of benzothiazole–piperazine hybrids. Benzothiazole compounds contain fused benzene and thiazole moieties, which include nitrogen and sulfur .

科学研究应用

抗氧化能力评估

苯并噻唑衍生物的抗氧化能力被检测,表明它们在减轻氧化应激相关病理中具有潜力。ABTS/PP 脱色测定法是一种评估抗氧化能力的流行方法,涉及阐明抗氧化剂与 ABTS 自由基阳离子之间相互作用的反应途径。这一过程对于理解苯并噻唑衍生物如何促成生物系统中的抗氧化防御至关重要 (Ilyasov 等,2020).

苯并噻唑化学和生物活性

苯并噻唑化合物的化学多样性和性质,包括它们的生物活性,已得到全面综述。这些活性范围从光谱性质到生物和电化学活性,突出了该化合物在各种研究和治疗背景中的多功能性 (Boča 等,2011).

药物化学和治疗潜力

苯并噻唑衍生物的构效关系揭示了它们在药物化学中的重要性,展示了广泛的药理活性。这突出了它们在开发治疗各种疾病中的作用,包括抗菌、抗病毒和抗癌应用 (Bhat & Belagali,2020)。此外,苯并噻唑衍生物的治疗潜力,特别是在抗癌研究中,证明了它们在药物开发过程中的重要性,其中特定的苯并噻唑部分已被确定为设计有效化学治疗剂的关键 (Kamal 等,2015).

作用机制

Target of Action

The primary target of N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity. It exhibits effective, uncompetitive, and selective inhibition against AChE . The compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, resulting in a mixed type of inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synaptic cleft. This results in enhanced cholinergic transmission .

Result of Action

The compound’s action results in several effects at the molecular and cellular levels. It inhibits Aβ 1-42 aggregation, a key factor in the development of Alzheimer’s disease, by 53.30% . It also shows disaggregation activities, indicating that it can break down existing aggregates . Furthermore, it has neuroprotective effects, as it can impede the loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of copper ions in the environment can affect the compound’s ability to chelate copper . Additionally, the compound’s action can be influenced by the presence of other substances, such as scopolamine, as the compound has been shown to improve cognition and spatial memory against scopolamine-induced memory deficit .

未来方向

The compound has shown promising results in the context of Alzheimer’s disease, and it may be a suitable lead for further development as an effective therapeutic agent for therapy in the future . Further studies would be needed to fully understand its potential and to optimize its properties for therapeutic use.

属性

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-24(21,22)13-8-9-14-15(11-13)23-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEULMEDBMGLJNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406754.png)

![3-(2-phenylethyl)-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B406758.png)

![2-methylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406763.png)

![12-(3-Nitrophenyl)-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one](/img/structure/B406764.png)

![3-(4-Chloro-phenyl)-3,4-dihydro-1-oxa-4-aza-dibenzo[c,g]phenanthren-2-one](/img/structure/B406767.png)

![3-(2-iodophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B406770.png)

![N-[4-(ethyloxy)phenyl]-N-(2-{4-[2-(methyloxy)phenyl]piperazin-1-yl}-2-oxoethyl)-4-(methylsulfanyl)benzenesulfonamide](/img/structure/B406771.png)

![3-{2-nitrophenyl}-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B406772.png)

![1-chloro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-6-iodo-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B406774.png)

![N-(4-{6-[4-(acetylamino)phenyl][1,3]thiazolo[4,5-f][1,3]benzothiazol-2-yl}phenyl)acetamide](/img/structure/B406776.png)